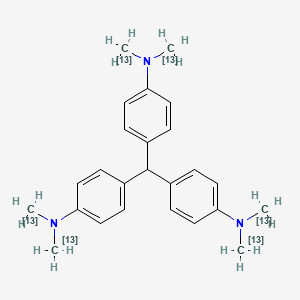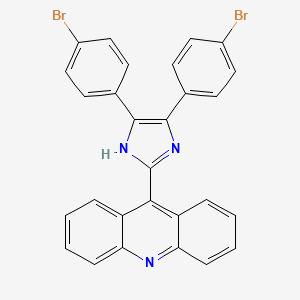
9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine is a complex organic compound that features both imidazole and acridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be formed through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole and acridine moieties. These interactions can modulate biological pathways and processes, making the compound a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
4,5-Bis(4-bromophenyl)-2-phenyl-1H-imidazole: Similar in structure but lacks the acridine moiety.
9-(4-phenyl)anthracene: Contains an anthracene moiety instead of an acridine moiety.
Uniqueness
The uniqueness of 9-(4,5-Bis(4-bromophenyl)-1H-imidazol-2-yl)acridine lies in its combined imidazole and acridine structures, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
49573-11-7 |
|---|---|
分子式 |
C28H17Br2N3 |
分子量 |
555.3 g/mol |
IUPAC名 |
9-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]acridine |
InChI |
InChI=1S/C28H17Br2N3/c29-19-13-9-17(10-14-19)26-27(18-11-15-20(30)16-12-18)33-28(32-26)25-21-5-1-3-7-23(21)31-24-8-4-2-6-22(24)25/h1-16H,(H,32,33) |
InChIキー |
UJHPVDWTCCRNAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=NC(=C(N4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


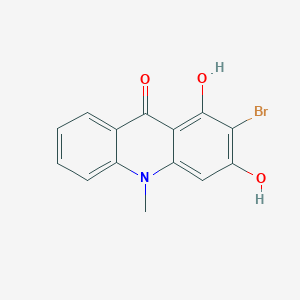
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
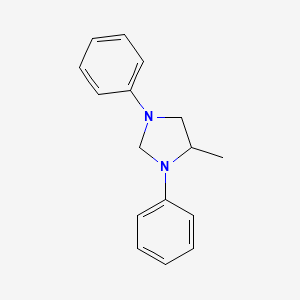
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
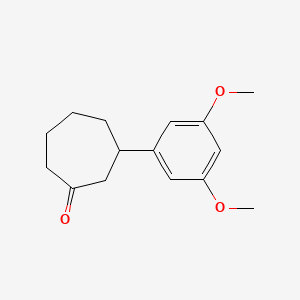


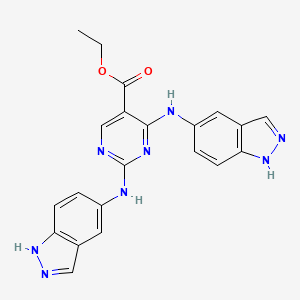
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)



